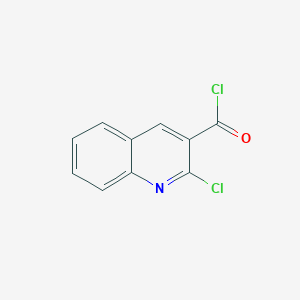

2-Chloroquinoline-3-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloroquinoline-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUMFCDPDBLWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383305 | |

| Record name | 2-chloroquinoline-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136812-19-6 | |

| Record name | 2-chloroquinoline-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloroquinoline-3-carbaldehyde

A Note on Nomenclature: Initial searches for "2-Chloroquinoline-3-carbonyl chloride" did not yield a specific, widely documented compound with a dedicated CAS number. The vast majority of scientific literature and chemical databases point towards a closely related and extensively studied compound, 2-Chloroquinoline-3-carbaldehyde . This guide will, therefore, focus on the synthesis, properties, and reactions of 2-Chloroquinoline-3-carbaldehyde, which is likely the compound of interest for researchers in this field.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of 2-Chloroquinoline-3-carbaldehyde, a versatile building block in the synthesis of various heterocyclic compounds with significant biological activities.

Core Compound Identification

| Identifier | Value |

| Chemical Name | 2-Chloroquinoline-3-carbaldehyde |

| Synonyms | 2-Chloro-3-quinolinecarboxaldehyde, 2-chloro-3-formylquinoline |

| CAS Number | 73568-25-9[1] |

| Molecular Formula | C10H6ClNO[2][3] |

| Molecular Weight | 191.61 g/mol [1][3] |

| IUPAC Name | 2-chloroquinoline-3-carbaldehyde[2][3][4] |

Physicochemical and Spectral Data

| Property | Value |

| Appearance | White to cream or yellow to orange crystals or powder[2] |

| Melting Point | 146-152 °C[2] |

| Assay (GC) | ≥97.5%[2] |

| InChI Key | SDKQWXCBSNMYBN-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=O[3] |

| ¹H NMR (300 MHz, CDCl₃) | δ 10.57 (s, 1H), 8.77 (s, 1H), 8.08 (d, 1H, J=9 Hz), 8.0 (d, 1H, J=9 Hz), 7.90 (t, 1H, J=9 Hz), 7.67 (t, 1H, J=9 Hz)[5] |

| IR (Nujol) | 1685, 1575, 1045, 760, 745 cm⁻¹[5] |

Experimental Protocols

Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the synthesis of 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides.[6][7][8]

Materials:

-

Substituted Acetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅)[8]

-

Ice

-

Ethyl acetate

Procedure:

-

Cool N,N-dimethylformamide (DMF) to 0 °C in a round-bottom flask equipped with a drying tube.[8][9]

-

Slowly add phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) dropwise to the cooled DMF while stirring.[8][9]

-

Add the corresponding acetanilide portion-wise to the Vilsmeier reagent.[9]

-

Heat the reaction mixture at 60-100 °C for 4-16 hours, with the specific temperature and time depending on the substrate.[8][9]

-

After the reaction is complete, pour the mixture into ice-cold water and stir for approximately 30 minutes.[9]

-

Filter the resulting precipitate, which is the crude 2-chloroquinoline-3-carbaldehyde.

-

Recrystallize the crude product from ethyl acetate to obtain the purified compound.[9]

Synthesis of Schiff Bases from 2-Chloroquinoline-3-carbaldehyde

2-Chloroquinoline-3-carbaldehyde readily undergoes condensation reactions with various amines and hydrazines to form Schiff bases, which are important intermediates for the synthesis of other heterocyclic systems.[10]

Materials:

-

2-Chloroquinoline-3-carbaldehyde

-

Substituted aniline or hydrazine

-

Methanol or DMF

-

Catalytic amount of zinc chloride (optional)[10]

Procedure:

-

Dissolve 2-chloroquinoline-3-carbaldehyde in a suitable solvent such as methanol or DMF.

-

Add an equimolar amount of the substituted aniline or hydrazine to the solution.

-

Reflux the reaction mixture for 2-3 hours.[7]

-

If necessary, add a catalytic amount of zinc chloride to facilitate the reaction.[10]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow the Schiff base product to crystallize.

-

Filter the product and wash with a small amount of cold solvent.

-

The product can be further purified by recrystallization if needed.

Synthetic Pathways and Logical Relationships

The Vilsmeier-Haack reaction provides a direct route to the core structure of 2-chloroquinoline-3-carbaldehyde.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. H27133.03 [thermofisher.com]

- 3. 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. chemijournal.com [chemijournal.com]

- 8. researchgate.net [researchgate.net]

- 9. ijsr.net [ijsr.net]

- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

An In-depth Technical Guide to 2-Chloroquinoline-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and a proposed synthetic pathway for 2-Chloroquinoline-3-carbonyl chloride. This molecule, a derivative of the versatile quinoline scaffold, presents significant potential as a reactive intermediate in the synthesis of novel therapeutic agents and functional materials. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogues and established chemical principles to provide a robust resource for researchers.

Physicochemical Properties

Quantitative data for this compound and its immediate precursor, 2-Chloroquinoline-3-carbaldehyde, are summarized below for comparative analysis. The data for the target compound are calculated based on its molecular formula.

| Property | This compound (Calculated) | 2-Chloroquinoline-3-carbaldehyde (Experimental) |

| Molecular Formula | C₁₀H₅Cl₂NO | C₁₀H₆ClNO[1][2][3][4] |

| Molecular Weight | 226.06 g/mol | 191.61 g/mol [1][2] |

| CAS Number | Not available | 73568-25-9[1][2][3][4] |

| Melting Point | Not available | 148-150 °C[5] |

| Appearance | Not available | Pale yellow solid[5] |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be envisioned as a two-step process starting from the readily available 2-Chloroquinoline-3-carbaldehyde. The proposed pathway involves the oxidation of the aldehyde to a carboxylic acid, followed by chlorination to yield the target acid chloride.

Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde

The formation of the precursor, 2-chloroquinoline-3-carbaldehyde, is well-documented and can be achieved via the Vilsmeier-Haack reaction.[6][7]

Experimental Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to the cooled DMF with continuous stirring.[8] Maintain the temperature at 0 °C during the addition.

-

Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add the corresponding acetanilide portion-wise, ensuring the reaction temperature does not rise significantly.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours.[9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Isolation and Purification: The precipitated solid, 2-chloroquinoline-3-carbaldehyde, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethyl acetate.[5]

Step 2: Proposed Synthesis of this compound

This proposed two-part second step involves the oxidation of the aldehyde to a carboxylic acid and subsequent conversion to the acid chloride.

Part A: Oxidation to 2-Chloroquinoline-3-carboxylic acid

-

Reaction Setup: Suspend 2-Chloroquinoline-3-carbaldehyde in a suitable solvent, such as a mixture of acetone and water.

-

Oxidation: Add a strong oxidizing agent, for example, potassium permanganate (KMnO₄) or Jones reagent (a solution of chromium trioxide in sulfuric acid), portion-wise to the suspension at room temperature.

-

Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Upon completion, quench the excess oxidant (e.g., with sodium bisulfite for KMnO₄ or isopropanol for Jones reagent).

-

Isolation: Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry.

Part B: Chlorination to this compound

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), suspend the dried 2-Chloroquinoline-3-carboxylic acid in an inert solvent like toluene or dichloromethane.

-

Chlorination: Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise to the suspension. A catalytic amount of DMF can be added if oxalyl chloride is used.

-

Reaction Completion: Gently reflux the mixture until the evolution of gas ceases and the reaction is complete as monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber).

-

Isolation: Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude this compound, which can be used directly or purified by distillation or crystallization if stable.

Logical Workflow of Synthesis

The following diagram illustrates the proposed synthetic route from the starting acetanilide to the final product.

Caption: Proposed synthesis of this compound.

References

- 1. 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-Chloroquinoline-3-carboxaldehyde, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 73568-25-9|2-Chloroquinoline-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 5. 2-CHLOROQUINOLINE-3-CARBALDEHYDE | 73568-25-9 [chemicalbook.com]

- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemijournal.com [chemijournal.com]

An In-depth Technical Guide to 2-Chloroquinoline-3-carbonyl chloride: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

2-Chloroquinoline-3-carbonyl chloride is a highly reactive trifunctional chemical intermediate of significant interest in medicinal chemistry and drug discovery. Possessing a quinoline backbone, a reactive acid chloride, and a labile chlorine atom at the 2-position, it serves as a versatile scaffold for the synthesis of a diverse array of complex heterocyclic compounds. This guide provides a comprehensive overview of its structure, properties, and a detailed multi-step synthesis pathway, including experimental protocols for its precursors.

Introduction

The quinoline ring system is a foundational scaffold in pharmaceutical development, present in a wide range of therapeutic agents with activities spanning from anticancer and antimalarial to anti-inflammatory and antibacterial. The strategic functionalization of this core structure is paramount for modulating biological activity and optimizing pharmacokinetic properties. This compound emerges as a key building block in this context, offering multiple reaction sites for chemical elaboration. The carbonyl chloride group is a highly reactive acylating agent, ideal for forming amide and ester linkages, while the chloro group at the 2-position is susceptible to nucleophilic substitution. This dual reactivity allows for the construction of complex molecular architectures, making it a valuable tool for creating libraries of novel compounds for drug screening and development.

Structure and Chemical Identity

The structure of this compound is characterized by a quinoline ring system chlorinated at the C2 position, with a carbonyl chloride group attached to the C3 position.

Systematic IUPAC Name: this compound

Chemical Structure:

Synthesis of 2-Chloroquinoline-3-Carbonyl Chloride from Acetanilide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloroquinoline-3-carbonyl chloride, a key intermediate in the development of various pharmaceutical compounds, starting from the readily available precursor, acetanilide. This document details the multi-step synthetic pathway, including the Vilsmeier-Haack reaction for the formation of the quinoline core, subsequent oxidation to the carboxylic acid, and final conversion to the acid chloride. Experimental protocols, quantitative data, and mechanistic visualizations are provided to facilitate a thorough understanding of the process.

Synthetic Pathway Overview

The synthesis of this compound from acetanilide is a three-step process. The initial and most critical step is the Vilsmeier-Haack reaction, which accomplishes the cyclization and formylation of acetanilide to yield 2-chloro-3-formylquinoline. This intermediate is then oxidized to 2-chloroquinoline-3-carboxylic acid. The final step involves the conversion of the carboxylic acid to the desired this compound using a standard chlorinating agent.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, along with tabulated quantitative data for yields and physical properties.

Step 1: Synthesis of 2-Chloro-3-formylquinoline from Acetanilide

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds and is effectively used here for the synthesis of the quinoline ring system.[1] The reaction involves the treatment of acetanilide with a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2] An alternative procedure using phosphorus pentachloride (PCl₅) has also been reported.[3]

Experimental Protocol:

In a flask equipped with a drying tube, N,N-dimethylformamide (DMF) is cooled to 0°C.[2] Phosphorus oxychloride (POCl₃) is then added dropwise with stirring.[2] To this solution, the corresponding acetanilide is added in portions.[3] The reaction mixture is then heated, with temperatures ranging from 80-90°C, and refluxed for several hours (typically 4-10 hours, depending on the substrate).[1][2] After completion, the reaction mixture is cooled and poured into ice-cold water with stirring.[4] The precipitated 2-chloro-3-formylquinoline is filtered, washed with water, and dried.[4] Recrystallization from a suitable solvent like ethyl acetate can be performed for purification.[4]

Quantitative Data:

| Starting Material | Reagents | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| Acetanilide | POCl₃, DMF | 4 | 60-80 | 148-149 | [1][5] |

| o-Methylacetanilide | POCl₃, DMF | 6-8 | - | - | [2] |

| Acetanilide | PCl₅, DMF | 4 | 74 | 148-150 | [3] |

| 4-Bromoacetanilide | PCl₅, DMF | 4 | 28 | 186-188 | [3] |

Step 2: Oxidation of 2-Chloro-3-formylquinoline to 2-Chloroquinoline-3-carboxylic acid

The formyl group of 2-chloro-3-formylquinoline can be oxidized to a carboxylic acid. One reported method utilizes silver nitrate in the presence of a base.

Experimental Protocol:

2-Chloro-3-formylquinoline is treated with a solution of silver nitrate in the presence of sodium hydroxide. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the 2-chloroquinoline-3-carboxylic acid.

Quantitative Data:

| Starting Material | Reagents | Yield (%) | Melting Point (°C) | Reference |

| 2-Chloro-3-formylquinoline | AgNO₃, NaOH | Good | - | |

| 2-[(S)-2-chloro-3-quinolyl]-2-[(R)-1-(4-methoxyphenyl) ethylamino]acetonitrile | Ceric Ammonium Nitrate (CAN) | - | - | [6] |

Note: While a specific yield for the silver nitrate oxidation was not found in the provided search results, the reference indicates a "good yield". The second entry describes an unexpected formation of the carboxylic acid.

Step 3: Conversion of 2-Chloroquinoline-3-carboxylic acid to this compound

The final step is the conversion of the carboxylic acid to the more reactive acid chloride. This is a standard transformation in organic synthesis, often achieved using thionyl chloride (SOCl₂).

Experimental Protocol:

2-Chloroquinoline-3-carboxylic acid is refluxed with an excess of thionyl chloride, often in an inert solvent. The reaction is typically carried out until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride is then removed under reduced pressure to yield the crude this compound, which can be used in subsequent reactions without further purification or can be purified by distillation or crystallization if necessary.

Quantitative Data:

Specific quantitative data for this step was not explicitly found in the initial search results. However, this is a high-yielding standard reaction in organic chemistry.

Reaction Mechanism and Workflow Visualization

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt, which then attacks the electron-rich aromatic ring of acetanilide. Subsequent cyclization and hydrolysis lead to the formation of the 2-chloro-3-formylquinoline.

Caption: Mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of 2-chloro-3-formylquinoline.

Caption: Experimental workflow for the synthesis of 2-chloro-3-formylquinoline.

Conclusion

The synthesis of this compound from acetanilide is a robust and well-documented process, pivotal for the generation of diverse heterocyclic compounds with potential pharmaceutical applications. The Vilsmeier-Haack reaction provides an efficient entry to the key 2-chloro-3-formylquinoline intermediate. Subsequent oxidation and chlorination steps, while standard transformations, require careful execution to ensure high purity and yield of the final product. This guide provides the necessary detailed protocols and data to aid researchers in the successful synthesis of this valuable chemical building block.

References

The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 2-Chloroquinolines

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack (V-H) reaction stands as a powerful and versatile tool in the synthetic organic chemist's arsenal for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This in-depth technical guide focuses on a critical application of this reaction: the synthesis of 2-chloroquinolines, key intermediates in the development of various pharmaceuticals and biologically active compounds. Quinolines and their derivatives have garnered significant attention due to their wide spectrum of biological activities, including anti-malarial, anti-bacterial, and anti-inflammatory properties.[4][5]

Core Reaction and Mechanism

The V-H reaction facilitates the introduction of a formyl group (-CHO) onto a substrate, which in the context of 2-chloroquinoline synthesis, is typically an N-arylacetamide.[6] The reaction employs a Vilsmeier reagent, a chloroiminium salt, generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, typically phosphorus oxychloride (POCl₃).[3][7][8]

The generally accepted mechanism proceeds through two key stages: the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution on the N-arylacetamide, leading to cyclization and subsequent formation of the 2-chloro-3-formylquinoline.[3][9] The presence of electron-donating groups on the N-arylacetamide substrate facilitates the cyclization process, often leading to higher yields and shorter reaction times.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of 2-chloroquinolines via the V-H reaction. Below are generalized and specific protocols extracted from cited literature.

General Procedure for the Synthesis of 2-Chloro-3-formylquinolines

This protocol is a general guideline and may require optimization for specific substrates.[6]

-

Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0-5 °C in an ice bath. To this, add phosphorus oxychloride (POCl₃) (12 equivalents) dropwise with constant stirring. Allow the mixture to stir at 0-5 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[10]

-

Formylation and Cyclization: To the pre-formed Vilsmeier reagent, add the N-arylacetamide (1 equivalent) portion-wise while maintaining the temperature at 0-5 °C. After the addition is complete, the reaction mixture is heated to 80-90 °C and stirred for a period ranging from 4 to 16 hours, depending on the substrate.[6]

-

Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as aqueous ethanol or ethyl acetate.[1]

Quantitative Data Summary

The yield of 2-chloro-3-formylquinolines is influenced by the nature and position of substituents on the starting N-arylacetamide, as well as the reaction conditions.

Table 1: Synthesis of Substituted 2-Chloro-3-formylquinolines from N-Arylacetamides[6][12]

| Entry | Substituent on Acetanilide | Product | Yield (%) | Melting Point (°C) |

| 1 | H | 2-Chloro-3-formylquinoline | 62.82 | 143 |

| 2 | 8-Methyl | 2-Chloro-3-formyl-8-methylquinoline | 63 | 138 |

| 3 | 8-Nitro | 2-Chloro-3-formyl-8-nitroquinoline | 65 | 124 |

| 4 | 6-Hydroxy | 2-Chloro-6-hydroxyquinoline-3-carbaldehyde | 66 | 174 |

| 5 | 6-Methoxy | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | 62 | 146 |

| 6 | 6-Chloro | 2,6-Dichloroquinoline-3-carbaldehyde | 68 | 191-192 |

| 7 | 6-Nitro | 2-Chloro-6-nitroquinoline-3-carbaldehyde | 72.11 | 184-188 |

Table 2: Effect of POCl₃ Molar Ratio on Product Yield[11]

| Molar Ratio of POCl₃ to Substrate | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 3 | 80 | 10 | 45 |

| 6 | 80 | 8 | 62 |

| 9 | 90 | 6 | 78 |

| 12 | 90 | 5 | 85 |

| 15 | 90 | 5 | 85 |

Troubleshooting and Optimization

Several factors can influence the success of the Vilsmeier-Haack reaction for 2-chloroquinoline synthesis.

-

Reagent Quality: The use of anhydrous DMF and freshly distilled POCl₃ is critical for the efficient formation of the Vilsmeier reagent.[10]

-

Stoichiometry: As indicated in Table 2, the molar ratio of POCl₃ to the acetanilide substrate significantly impacts the product yield, with an optimal ratio often being around 12 equivalents.[10]

-

Temperature Control: Maintaining a low temperature during the addition of reagents is crucial to control the exothermic reaction. Subsequent heating is necessary to drive the cyclization to completion.[6]

-

Substituent Effects: Electron-donating groups on the aromatic ring of the N-arylacetamide generally lead to higher yields and faster reactions, while electron-withdrawing groups can hinder the reaction. For instance, nitroacetanilides may fail to yield the desired quinoline product.

Conclusion

The Vilsmeier-Haack reaction offers a direct and efficient pathway for the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[11] This technical guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and key quantitative data to aid researchers and drug development professionals in the successful application of this important synthetic transformation. The versatility of the 2-chloro and 3-formyl groups in the resulting quinoline scaffold allows for further chemical modifications, making these compounds valuable synthons for the construction of diverse and complex heterocyclic systems.[4]

References

- 1. ijsr.net [ijsr.net]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. echemcom.com [echemcom.com]

- 5. chemijournal.com [chemijournal.com]

- 6. researchgate.net [researchgate.net]

- 7. jk-sci.com [jk-sci.com]

- 8. youtube.com [youtube.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. chemijournal.com [chemijournal.com]

A Technical Guide to the Spectroscopic Characterization of 2-Chloroquinoline-3-carbaldehyde

Disclaimer: This guide provides a detailed summary of the spectroscopic data and synthetic protocols for 2-chloroquinoline-3-carbaldehyde . It is assumed that the query for "2-chloroquinoline-3-carbonyl chloride" may have been a mistyped request for the more extensively documented and commercially available carbaldehyde analogue.

This technical whitepaper serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the spectroscopic properties of 2-chloroquinoline-3-carbaldehyde. The document outlines key analytical data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside the experimental protocols for its synthesis and characterization.

Spectroscopic Data Summary

The following tables provide a consolidated view of the quantitative spectroscopic data for 2-chloroquinoline-3-carbaldehyde, facilitating straightforward analysis and comparison.

Table 1: ¹H NMR Spectroscopic Data for 2-Chloroquinoline-3-carbaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| 10.59 | Singlet | - | 1H, -CHO | [1] |

| 10.55 | Singlet | - | 1H, -CHO | [2] |

| 8.79 | Singlet | - | 1H, H-4 | [1] |

| 8.76 | Singlet | - | 1H, H-4 | [2] |

| 8.12 | Doublet | - | 1H, H-8 | [1] |

| 8.07 | Doublet | 8.6 | 1H, H-8 | [2] |

| 8.03 | Doublet | - | 1H, H-5 | [1] |

| 7.99 | Triplet | - | 1H, H-6 | [1] |

| 7.98 | Doublet | 7.9 | 1H, H-5 | [2] |

| 7.89 | Doublet of Doublets | 8.3, 7.7 | 1H | [2] |

| 7.74 | Triplet | - | 1H, H-7 | [1] |

| 7.64 | Doublet of Doublets | 8.3, 7.9 | 1H | [2] |

Table 2: ¹³C NMR Spectroscopic Data for 2-Chloroquinoline-3-carbaldehyde

| Chemical Shift (δ) ppm | Assignment |

| 189.4 | -CHO |

| 150.3 | C-2 |

| 140.5 | C-4 |

| 133.7 | Aromatic CH |

| 130.6 | Aromatic C |

| 129.6 | Aromatic C |

| 129.1 | Aromatic CH |

| 127.7 | Aromatic CH |

| 126.6 | Aromatic CH |

| 121.2 | Aromatic C |

Reference for ¹³C NMR Data[2]

Table 3: IR Spectroscopic Data for 2-Chloroquinoline-3-carbaldehyde

| Frequency (cm⁻¹) | Assignment | Reference |

| 2820, 2738 | Aldehyde C-H Stretch | [1] |

| 1690 | Carbonyl (C=O) Stretch | [1] |

| 1600-1450 | Aromatic C=C Stretch | [1] |

Table 4: Mass Spectrometry Data for 2-Chloroquinoline-3-carbaldehyde

| Property | Value | Unit |

| Molecular Weight | 191.61 | g/mol |

| Exact Mass | 191.0137915 | Da |

Reference for Mass Spectrometry Data[3]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of 2-chloroquinoline-3-carbaldehyde are provided below.

Synthesis via Vilsmeier-Haack Reaction [1][4]

The Vilsmeier-Haack reaction is a widely used method for the synthesis of 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides.

-

Reagent Preparation: Freshly distilled phosphorus oxychloride (POCl₃, 0.35 mol) is added dropwise to cooled (0°C) dimethylformamide (DMF, 0.15 mol) with continuous stirring to form the Vilsmeier reagent.[1]

-

Reaction: The respective acetanilide (0.05 mol) is then added portion-wise to the Vilsmeier reagent.[1] The mixture is heated to approximately 60-80°C for 8 to 16 hours.[1][4]

-

Work-up: Upon completion, the reaction mixture is cooled and poured into ice-cold water (300 ml).[1] The resulting precipitate, 2-chloroquinoline-3-carbaldehyde, is then filtered.[4]

-

Purification: The crude product is recrystallized from ethyl acetate to yield the purified compound.[1][4]

Spectroscopic Analysis

-

¹H and ¹³C NMR Spectroscopy: NMR spectra are typically recorded on a 270 MHz or 300 MHz spectrometer.[1][2] Deuterated chloroform (CDCl₃) is commonly used as the solvent.[1][2]

-

IR Spectroscopy: Infrared spectra are obtained using the KBr-pellet technique on an FTIR spectrometer.[3]

-

Mass Spectrometry: ESI mass spectra can be measured on a standard LCMS spectrometer.[4]

Visualized Experimental Workflow

The following diagram illustrates the synthesis and analysis workflow for 2-chloroquinoline-3-carbaldehyde.

References

An In-depth Technical Guide to the Chemical Stability and Storage of 2-Chloroquinoline-3-Carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability, storage, and handling of 2-chloroquinoline-3-carbonyl chloride. As a reactive acyl chloride, proper management of this compound is critical to ensure its integrity for research and development applications, particularly in the synthesis of novel pharmaceutical agents. This document outlines the compound's inherent reactivity, potential degradation pathways, recommended storage conditions, and experimental protocols for stability assessment.

Chemical Properties and Reactivity

This compound is a bifunctional molecule featuring a quinoline ring substituted with a chlorine atom at the 2-position and a highly reactive carbonyl chloride group at the 3-position. The electrophilicity of the carbonyl carbon is significantly enhanced by the electron-withdrawing effects of both the adjacent chlorine atom and the quinoline ring system. This high reactivity makes it a valuable intermediate for introducing the 2-chloroquinoline-3-carbonyl moiety into various molecular scaffolds through reactions with nucleophiles.

However, this reactivity also dictates its stability profile. The compound is highly susceptible to nucleophilic attack, most notably by water, leading to rapid hydrolysis. It will also react readily with other nucleophiles such as alcohols, amines, and strong bases.

Chemical Stability and Degradation

The primary mode of degradation for this compound is hydrolysis. Exposure to atmospheric moisture or protic solvents will result in the conversion of the carbonyl chloride to the corresponding carboxylic acid, 2-chloroquinoline-3-carboxylic acid, with the concomitant release of hydrogen chloride (HCl) gas. This degradation pathway is autocatalytic in the presence of water, as the generated HCl can further promote hydrolysis.

Due to its reactivity, this compound is sensitive to:

-

Moisture/Water: Rapidly hydrolyzes.

-

Alcohols: Reacts to form esters.

-

Amines: Reacts to form amides.

-

Strong Bases: Can promote hydrolysis and other reactions.

-

Elevated Temperatures: May lead to decomposition.

Degradation Pathways

Caption: Degradation pathways of this compound.

Recommended Storage and Handling

To maintain the chemical integrity of this compound, stringent storage and handling procedures are imperative. The following recommendations are based on best practices for handling reactive acyl chlorides.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool location (2-8 °C recommended). | Reduces the rate of potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture and subsequent hydrolysis. |

| Container | Use a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap). | Prevents moisture ingress and reaction with container material. |

| Location | Store in a dry, well-ventilated area away from incompatible materials. | Ensures safety and prevents accidental reactions. |

| Light | Protect from light. | While specific photostability data is unavailable, protection from light is a general good practice for complex organic molecules. |

Handling Workflow

All handling of this compound should be performed in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Caption: Recommended workflow for handling this compound.

Experimental Protocols for Stability Assessment

The following are generalized protocols that can be adapted to assess the stability of this compound.

Hydrolytic Stability Assessment

Objective: To determine the rate of hydrolysis of this compound under controlled conditions.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., anhydrous acetonitrile).

-

Reaction Initiation: In a temperature-controlled vessel, add a known volume of the stock solution to a buffered aqueous solution or a solvent of known water content.

-

Time-Point Sampling: At specified time intervals, withdraw aliquots of the reaction mixture.

-

Quenching (Optional): If necessary, quench the reaction in the aliquot, for example, by derivatization with a suitable reagent that reacts rapidly with the remaining acyl chloride.

-

Analysis: Analyze the concentration of this compound and/or the appearance of the hydrolysis product (2-chloroquinoline-3-carboxylic acid) using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the concentration of the parent compound versus time to determine the hydrolysis rate constant and half-life.

Thermal Stability Assessment

Objective: To evaluate the thermal stability of this compound.

Methodology:

-

Instrumentation: Utilize a thermal analysis instrument such as a Differential Scanning Calorimeter (DSC) or a Thermogravimetric Analyzer (TGA).

-

Sample Preparation: Place a small, accurately weighed amount of the compound in a hermetically sealed sample pan suitable for the instrument.

-

DSC Analysis:

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

Monitor the heat flow to detect exothermic events, which may indicate decomposition. The onset temperature of such an event is an indicator of thermal instability.

-

-

TGA Analysis:

-

Heat the sample at a constant rate under an inert atmosphere.

-

Monitor the mass of the sample as a function of temperature. Mass loss indicates decomposition or volatilization.

-

-

Data Analysis: Analyze the resulting thermograms to determine the onset temperature of decomposition and the temperature at which significant mass loss occurs.

Conclusion

This compound is a highly reactive chemical intermediate that requires careful handling and storage to prevent degradation. Its primary instability arises from its susceptibility to hydrolysis. By adhering to the storage and handling protocols outlined in this guide, researchers can ensure the quality and reactivity of this compound for their synthetic needs. The provided experimental protocols offer a framework for conducting formal stability studies to generate quantitative data specific to various experimental conditions.

An In-depth Technical Guide to the Safe Handling of 2-Chloroquinoline-3-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-chloroquinoline-3-carbonyl chloride (CAS No. 136812-19-6), a reactive chemical intermediate pivotal in the synthesis of a variety of heterocyclic compounds with potential applications in drug discovery and development. Given its hazardous nature, a thorough understanding of its properties and adherence to strict safety protocols are imperative for all personnel handling this compound.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment. The primary hazards are associated with its corrosivity and reactivity, particularly with water.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314 - Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage/Eye Irritation | 1 | H318 - Causes serious eye damage.[1] |

| Acute Toxicity, Oral | 4 | H302 - Harmful if swallowed.[2] |

Signal Word: Danger[1]

Hazard Pictograms:

(Corrosion, Harmful)

Other Hazards:

-

Decomposes in contact with water.[1]

-

Contact with water may release hydrogen chloride gas, which is corrosive to the respiratory tract.

-

Store under an inert atmosphere.[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is critical for designing safe experimental setups and for responding to accidental releases.

| Property | Value |

| CAS Number | 136812-19-6 |

| Molecular Formula | C₁₀H₅Cl₂NO |

| Molecular Weight | 226.06 g/mol |

| Appearance | Solid |

| Purity | ≥97% |

Safe Handling and Storage

Strict adherence to the following handling and storage procedures is essential to minimize the risk of exposure and accidents.

3.1. Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following PPE:

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for acid gases should be used if working outside of a fume hood or if there is a risk of inhalation. |

3.2. Engineering Controls

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.

3.3. Handling Procedures

-

Do not get in eyes, on skin, or on clothing.[1]

-

Avoid breathing dust.

-

Do not ingest.[1]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition due to moisture.[1]

-

Keep away from water and other incompatible materials.

-

Wash hands thoroughly after handling.

3.4. Storage

-

Store in a tightly closed container.[1]

-

Store under an inert atmosphere.[1]

-

Keep in a cool, dry, and well-ventilated area away from incompatible substances.

-

Store away from moisture.

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

| Emergency Situation | Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

| Spill | Evacuate the area. Wear appropriate PPE. Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Collect the absorbed material into a sealed container for proper disposal. Do not use water to clean up spills. |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and reaction of this compound, based on procedures for similar compounds. These protocols should be adapted and optimized for specific experimental conditions and performed by trained personnel in a controlled laboratory setting.

5.1. General Workflow for Handling and Reaction

Caption: A generalized workflow for handling and reacting with this compound.

5.2. Protocol: Synthesis of this compound from 2-Chloroquinoline-3-carboxylic Acid

This protocol describes the conversion of a carboxylic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

Materials:

-

2-Chloroquinoline-3-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Dry, inert solvent (e.g., dichloromethane (DCM), toluene)

-

Catalytic amount of dry N,N-dimethylformamide (DMF) (if using thionyl chloride)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, suspend 2-chloroquinoline-3-carboxylic acid in an excess of thionyl chloride or a solution of oxalyl chloride in a dry, inert solvent.

-

If using thionyl chloride, add a catalytic amount of dry DMF.

-

Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) and monitor the reaction until the starting material is consumed (e.g., by TLC).

-

Once the reaction is complete, carefully remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is typically used in the next step without further purification.

5.3. Protocol: Amide Formation using this compound

This protocol outlines the reaction of this compound with a primary or secondary amine to form the corresponding amide.

Materials:

-

This compound

-

Primary or secondary amine

-

Dry, non-protic base (e.g., triethylamine, pyridine)

-

Dry, inert solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

-

Dissolve the crude this compound in a dry, inert solvent in a round-bottom flask under an inert atmosphere.

-

In a separate flask, dissolve the amine and the base in the same dry solvent.

-

Cool the solution of the acid chloride to 0 °C in an ice bath.

-

Slowly add the amine solution to the acid chloride solution dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the base and any unreacted starting materials, followed by drying and purification of the amide product.

Signaling Pathways of Quinoline Derivatives

Quinoline and its derivatives are known to interact with various biological targets and signaling pathways, making them a rich source for drug discovery. This compound serves as a key intermediate for synthesizing novel quinoline-based compounds that can modulate these pathways.

6.1. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Certain quinoline derivatives have been shown to inhibit key components of this pathway.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by certain quinoline derivatives.

6.2. Hedgehog (Hh) Signaling Pathway

The Hedgehog signaling pathway plays a critical role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the development of several types of cancer. Some quinoline derivatives have been identified as inhibitors of the Hh pathway, often by targeting the GLI family of transcription factors.

Caption: Inhibition of the Hedgehog signaling pathway at the level of GLI transcription factors by certain quinoline derivatives.[3]

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet. All personnel handling this compound must be thoroughly trained and have access to a complete and current Safety Data Sheet (SDS) provided by the manufacturer. Always follow the specific safety guidelines and procedures established by your institution.

References

A Technical Guide to 2-Chloroquinoline-3-Carbonyl Chloride for Chemical Researchers

For researchers, scientists, and professionals in drug development, 2-chloroquinoline-3-carbonyl chloride is a key reactive intermediate. This technical guide provides an in-depth overview of its commercial availability, synthesis, and key chemical properties to support its effective use in the laboratory.

Commercial Availability

This compound is available from a range of commercial suppliers, catering to various research and development needs. The compound is typically offered in research-grade purities, with options for larger quantities available upon request from some vendors. Key suppliers include Sigma-Aldrich (Merck), Fluorochem, and a variety of manufacturers and distributors listed on platforms like ChemicalBook. When sourcing this reagent, it is crucial to consider purity, quantity, and cost to meet specific experimental and budgetary requirements.

| Supplier | Purity | Available Quantities | Price (USD) |

| Alichem (via ChemicalBook) | Not specified | 250mg, 1g, 5g | $193.32, $451.47, $1422.52 |

| American Custom Chemicals Corporation (via ChemicalBook) | Not specified | 1g | $757.97 |

| Atlantic Research Chemicals (via ChemicalBook) | Not specified | 1g | $215.61 |

| Chemenu (via ChemicalBook) | Not specified | 1g | $286 |

| Crysdot (via ChemicalBook) | Not specified | 1g | $303 |

| Fluorochem | ≥97% | 100mg, 250mg | ~ |

| Matrix Scientific (via ChemicalBook) | Not specified | 1g | $322 |

| Sigma-Aldrich (BLD Pharmatech) | Not specified | Not specified | Pricing not readily available |

| TRC (via ChemicalBook) | Not specified | 100mg | $110 |

Note: Prices are approximate and subject to change. Please consult the supplier's website for the most current information.

Synthesis of this compound

The most common and direct method for the preparation of this compound is the chlorination of its corresponding carboxylic acid, 2-chloroquinoline-3-carboxylic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

While a specific, detailed published protocol for this exact substrate can be elusive, a general and reliable experimental procedure is outlined below. This protocol is based on well-established methods for the conversion of carboxylic acids to acid chlorides.

Experimental Protocol: Synthesis from 2-Chloroquinoline-3-carboxylic Acid

Materials:

-

2-Chloroquinoline-3-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, suspend 2-chloroquinoline-3-carboxylic acid in an anhydrous solvent such as dichloromethane.

-

Addition of Reagents: To the stirred suspension, add a catalytic amount of DMF (1-2 drops). Then, slowly add an excess of thionyl chloride (typically 2-3 equivalents) or oxalyl chloride (typically 1.5-2 equivalents) at room temperature.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux (e.g., 40-50 °C) for several hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂ with thionyl chloride; HCl, CO, and CO₂ with oxalyl chloride).

-

Workup: Once the reaction is complete, the excess chlorinating agent and solvent are carefully removed under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive and toxic byproducts.

-

Isolation: The resulting crude this compound, often obtained as a solid, can be used directly in subsequent reactions or purified further by recrystallization or distillation under high vacuum, if necessary.

Signaling Pathways and Applications

This compound is not directly involved in biological signaling pathways itself but serves as a crucial building block for the synthesis of a wide array of heterocyclic compounds with potential pharmacological activities. Its high reactivity, stemming from the presence of both a chloro substituent on the quinoline ring and an acid chloride functional group, makes it a versatile precursor.

The quinoline scaffold is a prominent feature in many bioactive molecules, and derivatives synthesized from this compound are often investigated for their potential as:

-

Anticancer agents: By reacting the acid chloride with various nucleophiles, researchers can introduce diverse side chains that may interact with biological targets involved in cancer progression.

-

Antimicrobial agents: The quinoline nucleus is a known pharmacophore in several antibacterial and antifungal drugs.

-

Enzyme inhibitors: The reactivity of the acid chloride allows for its conjugation to different molecular fragments to create compounds that can specifically inhibit the activity of certain enzymes.

The general workflow for utilizing this intermediate in drug discovery is depicted below:

This guide provides a foundational understanding of this compound for laboratory applications. Researchers are encouraged to consult safety data sheets from suppliers and relevant literature for specific handling and reaction optimization.

Methodological & Application

Application Notes and Protocols for Amide Synthesis Using 2-Chloroquinoline-3-Carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The unique structural framework of the quinoline nucleus serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. Modifications at various positions of the quinoline ring can lead to significant changes in biological activity, making it a focal point for structure-activity relationship (SAR) studies.[2]

This document provides detailed protocols for the synthesis of a series of N-aryl-2-chloroquinoline-3-carboxamides, a class of compounds with demonstrated potential in drug discovery. The synthetic route commences with the Vilsmeier-Haack cyclization of acetanilides to yield 2-chloroquinoline-3-carbaldehydes, followed by oxidation to the corresponding carboxylic acids. These acids are then converted to the highly reactive 2-chloroquinoline-3-carbonyl chloride, which serves as the key intermediate for the synthesis of the target amide derivatives.

Synthetic Workflow

The overall synthetic strategy for the preparation of N-aryl-2-chloroquinoline-3-carboxamides is a multi-step process that begins with readily available substituted acetanilides.[3]

Caption: Overall synthetic workflow for N-aryl-2-chloroquinoline-3-carboxamides.

Experimental Protocols

Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehydes

This procedure is adapted from the Vilsmeier-Haack reaction.[4]

Materials:

-

Substituted acetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

Procedure:

-

To a solution of the appropriately substituted acetanilide (1.0 eq) in DMF (3.0 eq), slowly add phosphorus oxychloride (5.0 eq) dropwise at 0-5 °C with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 80-90 °C for 4-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.

Quantitative Data for 2-Chloroquinoline-3-carbaldehyde Synthesis [3]

| Starting Material (Substituted Acetanilide) | Product | Yield (%) | Melting Point (°C) |

| Acetanilide | 2-Chloroquinoline-3-carbaldehyde | 75 | 148-150 |

| 4-Methylacetanilide | 2-Chloro-6-methylquinoline-3-carbaldehyde | 82 | 165-167 |

| 4-Chloroacetanilide | 2,6-Dichloroquinoline-3-carbaldehyde | 78 | 198-200 |

Step 2: Oxidation to 2-Chloroquinoline-3-carboxylic Acid

Materials:

-

2-Chloroquinoline-3-carbaldehyde derivative

-

Potassium permanganate (KMnO₄)

-

Acetone

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve the 2-chloroquinoline-3-carbaldehyde derivative in acetone.

-

Slowly add a solution of potassium permanganate in water to the reaction mixture.

-

Stir the mixture at room temperature until the purple color of the permanganate disappears.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry.

Step 3: Synthesis of this compound

Materials:

-

2-Chloroquinoline-3-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Dry toluene or Dichloromethane (DCM)

-

Catalytic amount of dry DMF (if using thionyl chloride)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloroquinoline-3-carboxylic acid (1.0 eq).

-

Add an excess of thionyl chloride (e.g., 10-20 eq) or a solution of oxalyl chloride (2-3 eq) in a dry inert solvent like toluene or DCM. A catalytic amount of dry DMF can be added if using thionyl chloride.

-

Heat the mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.

-

The resulting crude this compound is typically used in the next step without further purification.

Step 4: Synthesis of N-Aryl-2-chloroquinoline-3-carboxamides

Materials:

-

This compound

-

Substituted aniline

-

Triethylamine or Pyridine

-

Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

In a flask, dissolve the desired substituted aniline (1.0-1.2 eq) and a base such as triethylamine (2-3 eq) in a dry solvent like DCM or THF.

-

Cool the solution of this compound (from Step 3) in the same dry solvent to 0 °C in an ice bath.

-

Slowly add the aniline solution to the acid chloride solution dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or silica gel column chromatography.

Application Notes

The synthesized N-aryl-2-chloroquinoline-3-carboxamides are valuable compounds for screening in various biological assays, particularly for anticancer and antimicrobial activities. The presence of the quinoline core, the chloro substituent at the 2-position, and the variable aryl group on the amide nitrogen allows for a systematic investigation of structure-activity relationships.

Anticancer Activity

Quinoline-3-carboxamide derivatives have been investigated as potential inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR), a transmembrane receptor protein kinase that plays a crucial role in cancer cell survival and proliferation.[5] Inhibition of PDGFR signaling can be a viable strategy for cancer therapy.

Caption: Inhibition of PDGFR signaling by 2-chloroquinoline-3-carboxamide derivatives.

Quantitative Data for Anticancer Activity of Related Quinoline Derivatives [6]

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| 6d | HCT-116 (Colon) | 1.50 |

| 6d | HepG-2 (Liver) | 0.90 |

| 34 | HepG-2 (Liver) | High Activity |

| 34 | HCT-116 (Colon) | High Activity |

| Note: The compounds listed are structurally related to the target molecules and indicate the potential for anticancer activity in this class of compounds. |

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial agents. The synthesized carboxamides can be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MIC).

Quantitative Data for Antimicrobial Activity of Related Quinoline Derivatives [7]

| Compound ID | Microorganism | MIC (µg/mL) |

| 25 | Aspergillus fumigatus | 0.98 |

| 25 | Candida albicans | 0.49 |

| 25 | Streptococcus pneumoniae | 0.49 |

| 26 | Mycobacterium tuberculosis | 0.39 |

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of novel N-aryl-2-chloroquinoline-3-carboxamides. These compounds hold significant promise as lead structures in the development of new anticancer and antimicrobial agents. The provided data and workflows are intended to support researchers in the fields of medicinal chemistry and drug development in their efforts to explore the therapeutic potential of this important class of heterocyclic compounds. Further optimization of the reaction conditions and a thorough investigation of the structure-activity relationships will be crucial for the development of potent and selective drug candidates.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemijournal.com [chemijournal.com]

- 5. Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR | Neuroquantology [neuroquantology.com]

- 6. researchgate.net [researchgate.net]

- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Esterification Reactions of 2-Chloroquinoline-3-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 2-chloroquinoline-3-carboxylic acid esters from 2-chloroquinoline-3-carbonyl chloride. This class of compounds holds significant interest in medicinal chemistry due to the diverse biological activities exhibited by quinoline derivatives, including their potential as anticancer, antibacterial, and anti-inflammatory agents.

Introduction

This compound is a reactive acyl chloride that serves as a versatile intermediate for the synthesis of a variety of 2-chloroquinoline-3-carboxamide and -carboxylate derivatives. The esterification of this acyl chloride with various alcohols and phenols is a straightforward and efficient method to generate a library of ester compounds for biological screening and as building blocks for more complex molecules. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an ester and hydrogen chloride as a byproduct. A base, such as pyridine or triethylamine, is often employed to neutralize the HCl, driving the reaction to completion.

Applications in Drug Development

Derivatives of quinoline-3-carboxylic acid have been identified as potent inhibitors of several key biological targets. Notably, they have shown inhibitory activity against protein kinase CK2 (formerly Casein Kinase II).[1] CK2 is a serine/threonine kinase that is overexpressed in many types of cancer and plays a crucial role in cell growth, proliferation, and suppression of apoptosis.[2][3] By inhibiting CK2, these compounds can disrupt critical signaling pathways that promote tumorigenesis, making them promising candidates for cancer therapy.[4][5] The synthesized 2-chloroquinoline-3-carboxylate esters can be screened for their potential as CK2 inhibitors and other therapeutic applications.

Chemical Reaction Scheme

The general reaction for the esterification of this compound is depicted below:

Caption: General Esterification Reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Chloroquinoline-3-carboxylic acid

This preliminary step is necessary if the acyl chloride is not commercially available.

Materials:

-

2-Chloroquinoline-3-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and an inert atmosphere setup (e.g., nitrogen or argon balloon).

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend 2-chloroquinoline-3-carboxylic acid (1.0 eq) in anhydrous DCM or toluene.

-

If using thionyl chloride: Add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at room temperature.

-

If using oxalyl chloride: Add oxalyl chloride (1.5-2.0 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is typically used in the next step without further purification.

Protocol 2: General Procedure for the Esterification of this compound

This protocol describes a general method applicable to various primary and secondary alcohols.

Materials:

-

This compound

-

Alcohol (e.g., ethanol, isopropanol) (1.0-1.2 eq)

-

Anhydrous pyridine or triethylamine (1.1-1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and an inert atmosphere setup.

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0-1.2 eq) and anhydrous pyridine or triethylamine (1.1-1.5 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred alcohol solution over 15-30 minutes. A precipitate of pyridinium or triethylammonium hydrochloride will form.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, proceed with the work-up and purification as described in Protocol 3.

Protocol 3: Work-up and Purification

Procedure:

-

Quench the reaction mixture by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl solution (to remove excess pyridine/triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

The following table summarizes representative quantitative data for the esterification of this compound with various alcohols based on typical reaction outcomes.

| Entry | Alcohol | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Methanol | Pyridine | DCM | 4 | 0 to RT | 85-95 |

| 2 | Ethanol | Triethylamine | DCM | 4 | 0 to RT | 88-96 |

| 3 | Isopropanol | Pyridine | DCM | 8 | 0 to RT | 75-85 |

| 4 | n-Butanol | Triethylamine | DCM | 6 | 0 to RT | 80-90 |

| 5 | Phenol | Pyridine | DCM | 12 | 0 to RT | 70-80 |

| 6 | 4-Methoxyphenol | Triethylamine | DCM | 10 | 0 to RT | 75-85 |

Note: Yields are illustrative and may vary depending on the specific reaction conditions and scale.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2-chloroquinoline-3-carboxylate esters.

Caption: Synthetic Workflow Diagram.

Signaling Pathway: Inhibition of Protein Kinase CK2

This diagram illustrates the role of CK2 in promoting cell survival and proliferation and how 2-chloroquinoline-3-carboxylate esters can potentially inhibit this pathway.

Caption: CK2 Inhibition Pathway.

References

- 1. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibiting CK2 among Promising Therapeutic Strategies for Gliomas and Several Other Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Chloroquinoline-3-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 2-chloroquinoline-3-carbonyl chloride as a key intermediate. This versatile building block, derived from the readily available 2-chloroquinoline-3-carbaldehyde, serves as a gateway to a diverse range of fused and substituted quinoline-based scaffolds with significant potential in medicinal chemistry and materials science.

Preparation of Key Intermediates

The synthesis of target heterocyclic compounds commences with the preparation of 2-chloroquinoline-3-carboxylic acid and its subsequent conversion to the highly reactive this compound.

Synthesis of 2-Chloroquinoline-3-carboxylic Acid

2-Chloroquinoline-3-carboxylic acid is efficiently prepared by the oxidation of 2-chloroquinoline-3-carbaldehyde. A reliable method involves the use of silver nitrate in an alkaline medium.[1]

Experimental Protocol:

-

Suspend 2-chloroquinoline-3-carbaldehyde (0.01 mol) in 60 mL of ethanol with stirring.

-

Add a warm solution of silver nitrate (AgNO₃, 2.71 g, 0.016 mol) in 30 mL of ethanol.

-

Add a solution of sodium hydroxide (NaOH, 2 g, 0.05 mol) in 30 mL of 80% aqueous ethanol dropwise over 15 minutes at room temperature with vigorous stirring.

-

Continue stirring the reaction mixture for 12 hours.

-

Filter the mixture through a celite pad to remove the silver precipitate.

-

Remove the solvent from the filtrate by rotary evaporation.

-

Add water to dissolve the resulting sodium salt of the carboxylic acid.

-

Acidify the aqueous solution to pH 1 with a 15% aqueous hydrochloric acid (HCl) solution.

-

Collect the precipitated 2-chloroquinoline-3-carboxylic acid by filtration, wash with water, and dry.

| Starting Material | Oxidizing Agent | Solvent | Reaction Time | Yield (%) | Reference |

| 2-Chloroquinoline-3-carbaldehyde | AgNO₃ / NaOH | Ethanol / Water | 12 h | Not specified | [1] |

Synthesis of this compound

The conversion of the carboxylic acid to the more reactive carbonyl chloride is a standard transformation that can be achieved using thionyl chloride (SOCl₂).

Experimental Protocol:

-

Place 2-chloroquinoline-3-carboxylic acid (0.01 mol) in a round-bottom flask equipped with a reflux condenser and a gas trap.

-

Add thionyl chloride (10 mL) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Gently reflux the mixture for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure.

-

The resulting crude this compound can be used in the subsequent steps without further purification.

Synthesis of Heterocyclic Compounds

This compound is a versatile precursor for the synthesis of various heterocyclic systems through reactions with appropriate binucleophiles.

Synthesis of 5-(2-Chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol

This synthesis involves a multi-step sequence starting from 2-chloroquinoline-3-carbaldehyde, proceeding through the carboxylic acid and a hydrazide intermediate.[2] The acid chloride can be used to form the hydrazide directly.

Experimental Protocol:

-

Formation of 2-Chloroquinoline-3-carbohydrazide:

-

Dissolve this compound (0.01 mol) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution in an ice bath.

-

Add a solution of hydrazine hydrate (0.02 mol) in the same solvent dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

The precipitated product, 2-chloroquinoline-3-carbohydrazide, can be collected by filtration, washed with the solvent, and dried.

-

-

Cyclization to 5-(2-Chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol:

-

Suspend 2-chloroquinoline-3-carbohydrazide (0.01 mol) in ethanol.

-

Add potassium hydroxide (KOH) and carbon disulfide (CS₂).

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with dilute hydrochloric acid.

-

Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent.

-

| Heterocyclic Product | Key Reagents | Solvent | Yield (%) | Reference |

| 5-(2-Chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol | Hydrazine hydrate, Carbon disulfide, KOH | Ethanol | Good |

Reaction Workflow:

Caption: Synthesis of a quinoline-oxadiazole derivative.

Synthesis of Pyrazolo[3,4-b]quinolin-3-one Derivatives

The reaction of this compound with hydrazine derivatives can lead to the formation of fused pyrazoloquinolinone systems.

Experimental Protocol:

-

Dissolve this compound (0.01 mol) in a suitable solvent like dry benzene or toluene.

-

Add a substituted or unsubstituted hydrazine (e.g., hydrazine hydrate or phenylhydrazine) (0.01 mol) and a base such as pyridine (a few drops) or triethylamine (0.012 mol).

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Upon cooling, the product may precipitate. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

| Reactant | Product | Reaction Conditions | Reference |

| Hydrazine Hydrate | 1H-Pyrazolo[3,4-b]quinolin-3(2H)-one | Reflux in benzene with pyridine | General Method |

| Phenylhydrazine | 2-Phenyl-1H-pyrazolo[3,4-b]quinolin-3(2H)-one | Reflux in toluene with triethylamine | General Method |

Logical Relationship Diagram:

Caption: Synthesis of pyrazolo[3,4-b]quinolinones.

Synthesis of Quinoline-based Azetidin-2-ones (β-Lactams)

While many syntheses of quinoline-based azetidinones start from the corresponding aldehyde via a Schiff base intermediate,[2] the acid chloride can be utilized in the Staudinger synthesis.

Experimental Protocol:

-

Formation of Schiff Base:

-